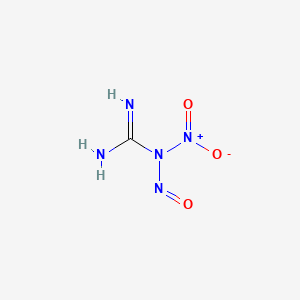

Guanidine, N-nitro-N-nitroso-

Description

Historical Context of N-Nitro-N-Nitrosoguanidine Research

The investigation into N-nitro-N-nitrosoguanidine compounds gained significant momentum in the mid-20th century, primarily driven by the discovery of their potent biological activities. A key member of this class, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), emerged as a powerful tool in experimental research. wmich.eduontosight.ai Early studies focused on the synthesis and chemical properties of these compounds, with researchers like A. F. McKay and George F. Wright contributing to the foundational knowledge in the late 1940s. acs.org The recognition of MNNG's mutagenic capabilities marked a turning point, establishing it as a standard agent for inducing genetic mutations in a wide range of organisms, from bacteria and fungi to higher plants and mammalian cells. wmich.edumicrobiologyresearch.orgresearchgate.net This led to its widespread adoption in laboratories worldwide for studies in genetics and cancer research. ontosight.aiiarc.fr

Overview of Research Trajectories and Fields of Study

The unique properties of Guanidine (B92328), N-nitro-N-nitroso- compounds, particularly MNNG, have led to their application across a diverse range of scientific disciplines.

Genetics and Molecular Biology: The most prominent application of these compounds has been in the field of genetics. As potent mutagens, they have been instrumental in creating mutant strains of various organisms to study gene function, DNA repair mechanisms, and mutagenesis itself. ontosight.aiontosight.ainih.gov MNNG, for instance, is known to act as an alkylating agent, transferring methyl groups to DNA bases, which can lead to mispairing during DNA replication and result in point mutations. ontosight.aiwikipedia.org

Microbiology: In microbiology, N-nitro-N-nitrosoguanidines have been widely used for strain improvement in industrially important microorganisms. researchgate.netjmb.or.kr By inducing mutations, researchers have been able to select for strains with enhanced production of metabolites, such as ethanol (B145695) in yeast, or improved enzymatic activities. researchgate.netjmb.or.kr They have also been used to study genetic processes like transduction in bacteria. microbiologyresearch.org

Cancer Research: The carcinogenic properties of N-nitro-N-nitrosoguanidines have made them valuable tools in experimental oncology. ontosight.airesearchgate.net Researchers have used these compounds to induce tumors in animal models, providing insights into the mechanisms of carcinogenesis and allowing for the testing of potential chemopreventive agents. iarc.fr Studies have also investigated the cellular responses to damage induced by these compounds, including the activation of cell death pathways like apoptosis. nih.gov

Detailed Research Findings

Research on Guanidine, N-nitro-N-nitroso- compounds has yielded a wealth of detailed findings, particularly concerning the mutagenic and carcinogenic mechanisms of MNNG.

Mechanism of Mutagenesis: MNNG is a powerful alkylating agent that methylates DNA, with a preference for the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org The formation of O6-methylguanine is particularly significant as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. nih.govwikipedia.org The efficiency of MNNG-induced mutagenesis has been shown to be influenced by the local DNA sequence, with guanine residues preceded by purines being more susceptible to mutation. nih.gov

Biochemical Interactions: The reactivity of MNNG is enhanced by the presence of thiol-containing compounds such as cysteine and glutathione (B108866). nih.gov This interaction facilitates the release of the reactive methylating species. nih.gov This understanding is crucial for interpreting the results of in vitro and in vivo studies.

Induction of DNA Damage and Cell Death: Exposure of cells to MNNG leads to the formation of DNA adducts and strand breaks. iarc.fr This damage can trigger various cellular responses, including the activation of DNA repair pathways and, if the damage is extensive, the initiation of programmed cell death (apoptosis). nih.gov Research has shown that MNNG can induce topoisomerase I-mediated DNA cleavage, contributing to its cytotoxic effects. aacrjournals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

34225-54-2 |

|---|---|

Molecular Formula |

CH3N5O3 |

Molecular Weight |

133.07 g/mol |

IUPAC Name |

1-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |

InChI Key |

HMVYERAUBSAVAX-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)N(N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Methodologies for the Synthesis of Guanidine (B92328), N-nitro-N-nitroso- and its N-Substituted Derivatives

The synthesis of N-nitro-N-nitrosoguanidine and its derivatives primarily involves the sequential introduction of nitro and nitroso groups onto a guanidine scaffold.

Nitration and Nitrosation Reactions of Guanidine and its Derivatives

The formation of N-nitro-N-nitrosoguanidine involves a two-step process starting from guanidine or its derivatives. The initial step is typically nitration, followed by nitrosation.

The nitration of guanidine can be achieved using a mixture of fuming sulfuric and nitric acids. at.ua For instance, guanidine thiocyanate (B1210189) can be nitrated to produce nitroguanidine (B56551) in a 46.5% yield. at.ua An alternative route involves the oxidation of nitrosoguanidine (B1196799) in nitric acid with potassium permanganate, which also yields nitroguanidine as the main product. at.ua The nitrosation of guanidine derivatives, such as dicyandiamide (B1669379) and guanidine itself, is also possible. usp.org Kinetic studies have shown that the nitrosation rate is first order with respect to both the guanidine and acid concentration. researchgate.net The mechanism for the nitrosation of guanidines is proposed to be similar to that of amides and ureas, where a slow proton transfer is the rate-determining step. researchgate.net

The synthesis of N-substituted derivatives, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), follows a similar pathway. MNNG is a well-known alkylating agent. ebi.ac.uk The synthesis of MNNG has been a subject of interest due to its biological activities. acs.orgcdnsciencepub.com

Role of Specific Reagents and Catalysts in Synthesis

The choice of reagents and catalysts plays a crucial role in the synthesis of N-nitro-N-nitrosoguanidine and its derivatives.

For the nitration of guanidine, a mixture of sulfuric acid and nitric acid is commonly employed. The yield of nitroguanidine can be significantly improved by optimizing the reaction conditions, such as maintaining a low temperature (below 0°C) and using an excess of sulfuric acid. at.ua For example, using a weight ratio of sulfuric acid to guanidine nitrate (B79036) of 3:1 can result in nitroguanidine yields of up to 92%. at.ua

In nitrosation reactions, the nitrosating agent is a key factor. The nitrosation of guanidines can be achieved using nitrous acid. researchgate.net The reaction is subject to general acid-base catalysis. researchgate.net In some cases, nucleophilic anions can catalyze the nitrosation process. researchgate.net For the synthesis of N-nitrosamines from secondary amines, a complex of NO+ with crown ether has been used as an efficient nitrosating agent. organic-chemistry.org

Chemical Reactivity and Decomposition Mechanisms

The chemical reactivity and decomposition of N-nitro-N-nitrosoguanidine are influenced by various factors, including pH, light, and the presence of other chemical species.

Stability and Kinetic Decomposition under Defined Chemical Conditions (e.g., pH, light)

The stability of N-nitro-N-nitrosoguanidine and its derivatives is highly dependent on the pH of the solution. Kinetic studies on the hydrolysis of N-nitrosoguanidines have revealed the existence of three simultaneous reaction pathways: spontaneous decomposition of the neutral form, decomposition of the monoanion, and decomposition through the dianion form. researchgate.netnih.gov The acidity constant (pKa) for the formation of the monoanion of N-nitrosoguanidine has been determined to be approximately 11.5. researchgate.net

The decomposition rate of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is also influenced by pH. cdnsciencepub.com At low pH, MNNG is relatively stable, but its decomposition rate increases with increasing pH. cdnsciencepub.com The decomposition of MNNG is also enhanced by the presence of certain metal ions, such as Cu2+ and Ni2+. nih.gov

Photolysis, or decomposition by light, is another important degradation pathway. The photolysis of nitroguanidine has been shown to follow zero-order kinetics. enviro.wiki The products of photolysis include guanidine, cyanoguanidine, nitrite, nitrate, urea, and ammonia. enviro.wiki

Formation and Reactivity of Transient Intermediates (e.g., diazomethane (B1218177), carbonium ions, nitrous acid)

The decomposition of N-nitro-N-nitrosoguanidine and its derivatives can lead to the formation of highly reactive transient intermediates.

One of the most significant intermediates formed from the decomposition of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is diazomethane. ottokemi.com MNNG has been used as a precursor for the synthesis of diazomethane, which is a valuable but hazardous reagent in organic synthesis. ottokemi.comresearchgate.net The formation of diazomethane from MNNG occurs under basic conditions.

The decomposition of N-nitrosoguanidines can also generate nitrous acid. enviro.wiki In the photolysis of nitroguanidine, nitrosoguanidine is formed as a transient intermediate, which then decomposes to guanidinium (B1211019) nitrite. enviro.wiki The decomposition of N-nitrosamides can also proceed through the formation of diazonium ions. acs.org

Electrophilic and Nucleophilic Reactions with Chemical Substrates

N-nitro-N-nitrosoguanidine and its derivatives can participate in both electrophilic and nucleophilic reactions. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups imparts a complex reactivity profile to the guanidine core.

The nitrogen atoms in the guanidine group can act as nucleophiles, reacting with electrophiles. For example, amines can react with electrophilic reagents like benzenesulfonyl chloride. idc-online.com The nitrosation of guanidines itself is an electrophilic substitution reaction where the nitrosating agent acts as the electrophile. researchgate.net The mechanism of electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic source of nitrogen. wikipedia.org

Conversely, the decomposition of N-nitro-N-nitrosoguanidine can generate electrophilic species. The formation of diazomethane from MNNG provides a source of an electrophilic methylene (B1212753) group. The diazonium ions formed from the decomposition of N-nitrosamides are also potent electrophiles that can react with various nucleophiles. libretexts.org

Mechanistic Studies of Biological Activity

DNA Interaction Mechanisms

MNNG exerts its genotoxic effects through the covalent attachment of a methyl group to various nucleophilic sites on the DNA bases. This process, known as alkylation, alters the structure of DNA and can interfere with its normal functions.

MNNG is an S_N1-type methylating agent that generates a reactive methyldiazonium ion, which then methylates DNA bases. oup.comcefic-lri.org This reaction results in the formation of several DNA adducts. The most common adduct formed is 7-methylguanine (B141273) (N7-MeG), accounting for a significant percentage of the total methylation. oup.comaacrjournals.org Another quantitatively significant adduct is 3-methyladenine (B1666300) (N3-MeA). aacrjournals.orgnih.gov

While N7-MeG and N3-MeA are the most abundant adducts, the formation of O-alkylated products, though less frequent, is of greater biological consequence due to their miscoding properties. aacrjournals.orgnih.gov The most critical of these is O6-methylguanine (O6-MeG), which is strongly implicated in the mutagenic and carcinogenic effects of MNNG. oup.comasm.orgnih.gov MNNG is more efficient at producing O6-MeG compared to other methylating agents like methyl methanesulfonate (B1217627) (MMS). aacrjournals.orgoup.com Another mutagenic lesion, O4-methylthymine (O4-MeT), is also formed, albeit at very low levels. asm.org

The relative distribution of these adducts can vary, but a general pattern has been observed.

Table 1: Relative Abundance of DNA Adducts formed by N-nitro-N-nitrosoguanidine (MNNG) This table provides an illustrative overview of typical adduct distribution. Actual percentages can vary based on experimental conditions.

| Adduct | Typical Percentage of Total Adducts |

|---|---|

| 7-methylguanine (N7-MeG) | ~70% |

| O6-methylguanine (O6-MeG) | ~7% |

| 3-methyladenine (N3-MeA) | ~3% |

| O4-methylthymine (O4-MeT) | ~0.1% |

| Methylphosphotriesters | ~12% |

Data sourced from multiple studies, providing a composite view. oup.com

The formation of these DNA adducts has profound consequences for the integrity and function of the genetic material. The O6-methylguanine adduct is particularly problematic as it has a tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. cefic-lri.orgaacrjournals.orgasm.org This mispairing, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication. cefic-lri.org

The most abundant adduct, N7-methylguanine, does not typically cause miscoding itself. However, the methylation at the N7 position weakens the glycosidic bond that links the base to the deoxyribose sugar. oup.comaacrjournals.org This instability can lead to the spontaneous loss of the methylated guanine (B1146940) base, a process known as depurination, which creates an apurinic (AP) site. oup.comaacrjournals.orgmdpi.com These AP sites are non-instructional and can lead to the insertion of an incorrect base by DNA polymerases, resulting in mutations. oup.com Furthermore, N3-methyladenine adducts are known to be cytotoxic as they can block the progression of DNA replication forks. nih.gov In some cellular contexts, MNNG has been observed to inhibit DNA replication in a fraction of the cell population. nih.gov

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like MNNG. The fate of a cell exposed to MNNG is largely determined by the efficiency and interplay of these repair pathways.

Direct Reversal Repair: The most direct defense against the mutagenic potential of O6-methylguanine is its repair by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). asm.orgnih.govasm.orgresearchgate.net This protein directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues, thereby restoring the correct base structure. nih.gov This is a sacrificial mechanism, as the protein is inactivated after one repair event. nih.gov In bacteria like E. coli, the Ada protein performs this function as part of the adaptive response to alkylating agents. nih.govasm.org

Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of base adducts like N7-methylguanine and 3-methyladenine. cefic-lri.orgaacrjournals.org This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. cefic-lri.org This site is then further processed by other enzymes that cut the DNA backbone, remove the sugar-phosphate remnant, synthesize new DNA, and ligate the strand.

Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and responding to the mispairs that arise from O6-methylguanine adducts (O6-meG:T). researchgate.netresearchgate.netresearchgate.net Instead of directly repairing the adduct, the MMR system can initiate a futile cycle of repair attempts that can lead to DNA strand breaks, cell cycle arrest, and ultimately, cell death (apoptosis). researchgate.net Consequently, cells with a deficient MMR system can be more tolerant to the cytotoxic effects of MNNG. researchgate.net To facilitate efficient repair, MNNG treatment can trigger the degradation of p21, a protein that inhibits the MMR system. researchgate.net

Nucleotide Excision Repair (NER): While BER is the primary pathway for smaller alkyl adducts, there is evidence that the NER system can also contribute to the repair of MNNG-induced DNA damage. wmich.edu The exact role and significance of NER in this context can sometimes be masked by the more dominant roles of BER and direct reversal repair in wild-type cells. wmich.edu

Induction of Mutagenesis

When DNA damage induced by MNNG is not properly repaired, it can lead to permanent changes in the DNA sequence, or mutations.

The mutagenic signature of MNNG is well-characterized and is dominated by specific types of genetic alterations.

Point Mutations: The vast majority of mutations induced by MNNG are point mutations, specifically single-base substitutions. nih.govnih.gov Frameshift mutations, deletions, and insertions are observed much less frequently.

Transitions and Transversions: The hallmark of MNNG mutagenesis is the high frequency of G:C to A:T transitions. nih.gov This is a direct consequence of the mispairing of O6-methylguanine with thymine during DNA replication. cefic-lri.org Large-scale genomic analyses have shown that G:C to A:T transitions can account for over 96% of all mutations induced by MNNG. nih.gov Other types of mutations, such as A:T to G:C transitions and various transversions (e.g., A:T to C:G), occur at significantly lower frequencies.

Table 2: Spectrum of Mutations Induced by N-nitro-N-nitrosoguanidine (MNNG) in E. coli Based on a genome-wide analysis of 4099 mutations. nih.gov

| Mutation Type | Percentage of Total Mutations |

|---|---|

| G:C → A:T Transitions | 96.6% |

| T:A → C:G Transitions | 2.17% |

| T:A → G:C Transversions | 0.46% |

While MNNG is known for inducing point mutations, it has also been reported to cause chromosomal aberrations.

The efficiency with which MNNG induces mutations can be influenced by several factors, including the chemical environment and the intracellular milieu.

pH: The pH of the cellular environment can significantly impact the mutagenic potency of MNNG. Studies have shown that its mutagenic activity is enhanced in weakly acidic to neutral conditions (pH 5.5-7.0) compared to a more alkaline pH of 7.4. researchgate.net Conversely, mutagenesis is also efficient at alkaline pH, which is attributed to the increased rate of decomposition of MNNG to its ultimate mutagenic species, likely diazomethane (B1218177). researchgate.netnih.gov This suggests that the relationship between pH and mutagenicity is complex, with different mechanisms possibly operating at different pH ranges. nih.gov

Cellular Thiol Concentration: The concentration of intracellular thiols, such as cysteine and glutathione (B108866), can modulate the mutagenic activity of MNNG. The presence of thiols has been shown to enhance the methylation of nucleic acids by MNNG. oup.com This may be due to the reaction of MNNG with thiols to form diazomethane, the highly reactive methylating agent. In some contexts, oxidized glutathione (GSSG) has been found to potentiate the lethal and mutagenic actions of MNNG by being transported into the cell, reduced to glutathione, and then activating intracellular MNNG. researchgate.net

Mechanisms of Carcinogenic Induction in Experimental Systems

Role as a Chemical Inducer in Animal Carcinogenesis Models (e.g., gastric cancer)

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent and a well-established chemical carcinogen extensively used to induce tumors in various animal models, particularly for studying gastric cancer. tandfonline.comnih.gov Its application in experimental settings has been pivotal in understanding the multistage process of carcinogenesis.

The administration of MNNG to laboratory animals successfully induces the development of gastric tumors, providing valuable models that often mimic human gastric cancer. nih.govwaocp.org The susceptibility to MNNG-induced carcinogenesis, however, can be species- and strain-dependent. For instance, while MNNG effectively induces glandular stomach adenocarcinomas in rats and Mongolian gerbils, mice have shown considerable resistance to its carcinogenic effects on the stomach. mdpi.comoup.com

Early studies demonstrated that administering MNNG to rats, either through a stomach tube or continuously in drinking water, resulted in a high incidence of squamous cell carcinoma and antropyloric adenocarcinoma in the stomach. mdpi.com Similarly, MNNG has been used to induce gastric cancer in canine models, with studies showing the development of various histological types of adenocarcinoma, including well-differentiated and poorly differentiated forms. scispace.com These canine models are particularly useful as the progression of cancer can be monitored over time using clinical diagnostic techniques like endoscopy and biopsy. waocp.orgscispace.com

The method of MNNG administration and the animal model used can influence the type and location of the tumors that develop. In some mouse models, MNNG treatment primarily leads to forestomach carcinoma. cancerbiomed.org The carcinogenic effect of MNNG can be enhanced by co-administration of other substances, such as high-salt diets or catechol, which promote the development of gastric cancer. mdpi.comcancerbiomed.org Furthermore, MNNG exhibits a synergistic effect with Helicobacter pylori infection in the formation of gastric cancer. tandfonline.comnih.gov

| Animal Model | Method of Administration | Type of Cancer Induced | Reference |

|---|---|---|---|

| Rats (ACI strain) | Drinking water, Stomach tube | Glandular stomach adenocarcinoma, Squamous cell carcinoma | mdpi.comoup.com |

| Mongolian Gerbils | Drinking water | Gastric adenocarcinoma | mdpi.comcancerbiomed.org |

| Mice (BALB/c, C57BL/6) | Intragastric intubation, Drinking water | Forestomach squamous cell carcinoma (resistant to glandular stomach cancer) | mdpi.comcancerbiomed.org |

| Dogs (Mongrel, Beagle) | Soaked in diet | Well-differentiated, poorly differentiated, and undifferentiated adenocarcinoma | scispace.com |

Cellular Pathways Implicated in Carcinogenesis (e.g., oxidative stress, inflammation)

The carcinogenic activity of MNNG is mediated through its interaction with and disruption of key cellular pathways. frontiersin.org Chronic inflammation and oxidative stress are recognized as crucial components in the initiation and progression of MNNG-induced carcinogenesis. frontiersin.orgmdpi.comresearchgate.net

Exposure to MNNG leads to an imbalance in oxidative stress within cells. frontiersin.org This is characterized by the generation of reactive oxygen species (ROS), which can cause damage to cellular components like DNA, proteins, and lipids. mdpi.comresearchgate.net In animal models, MNNG administration has been shown to significantly alter the levels of oxidative stress markers. vetmeduni.ac.atnih.gov This sustained oxidative stress is a key contributor to the development of many tumors, including gastric cancer. frontiersin.org

Inflammation is another critical factor in MNNG-induced cancer. frontiersin.orgmdpi.com MNNG can trigger an inflammatory response, characterized by the infiltration of inflammatory cells and the production of pro-inflammatory cytokines. mdpi.comvetmeduni.ac.atnih.gov This chronic inflammation creates a microenvironment that is conducive to tumor growth and progression. mdpi.com For example, MNNG can induce the expression of chemokine receptor CCR2 in human gastric epithelial cells. spandidos-publications.com This upregulation makes the cells responsive to the chemokine CCL2, which then promotes cell migration, a key step in cancer metastasis. spandidos-publications.com

Furthermore, MNNG has been identified as a specific activator of the Ras-MAPK signaling pathway in a manner dependent on oncogenic Ras. tandfonline.comnih.gov Activation of this pathway by MNNG can lead to reduced expression of E-cadherin and the dissociation of β-catenin from E-cadherin, which promotes cancer cell invasion and metastasis. tandfonline.comnih.gov This activation appears to be a direct effect of the carcinogen and provides insight into its specific molecular targets. tandfonline.comnih.gov

| Cellular Pathway/Process | Effect of MNNG | Consequence | Reference |

|---|---|---|---|

| Oxidative Stress | Induces generation of Reactive Oxygen Species (ROS) | Damage to DNA, proteins, and lipids, contributing to mutagenesis | frontiersin.orgmdpi.comresearchgate.net |

| Inflammation | Induces pro-inflammatory cytokines and inflammatory cell infiltration | Creates a tumor-promoting microenvironment | frontiersin.orgmdpi.comvetmeduni.ac.atnih.gov |

| Ras-MAPK Pathway | Activates the pathway in an oncogenic Ras-dependent manner | Promotes cell proliferation and reduces cell adhesion | tandfonline.comnih.gov |

| Chemokine Signaling | Upregulates CCR2 expression in gastric epithelial cells | Promotes CCL2-mediated cell migration and epithelial-mesenchymal transition (EMT) | spandidos-publications.com |

Genetic Basis of Carcinogenesis (e.g., gene deletions)

The mutagenic nature of MNNG is central to its carcinogenic properties, primarily through the induction of genetic and epigenetic alterations. oup.comwikipedia.org MNNG functions as an alkylating agent, adding alkyl groups to DNA bases, which leads to mutations if not repaired. wikipedia.org

A primary mechanism of MNNG-induced mutagenesis is the alkylation of the O6 position of guanine and the O4 position of thymine. wikipedia.org This modification can cause mispairing during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org These types of mutations are frequently observed in MNNG-induced tumors. nih.gov While the tumorigenic ability of MNNG has long been linked to DNA alkylation, recent findings suggest that its genetic mutation profile differs from that of other alkylating agents. tandfonline.comnih.gov

Genetic mutations in the Ras family of proto-oncogenes are frequently detected in tumors induced by MNNG, suggesting that Ras is a key target of this carcinogen. tandfonline.comnih.gov The activation of the human REV3 gene, which is involved in error-prone translesion DNA synthesis, is also a significant response to MNNG exposure. wjgnet.com MNNG treatment upregulates the expression of REV3, and blocking this gene has been shown to decrease the frequency of MNNG-induced mutations. wjgnet.com

In addition to point mutations, MNNG can induce larger-scale genetic damage, including chromosome aberrations such as deletions and translocations. wmich.edu Studies have shown that MNNG can cause single-strand breaks in DNA and the deletion of gene markers. wmich.edu

Epigenetic modifications are also implicated in MNNG's carcinogenic mechanism. For instance, MNNG can induce the demethylation of cytosines outside of CpG dinucleotides in the promoter region of the human telomerase reverse transcriptase (hTERT) gene. nih.gov This epigenetic alteration is observed in gastric cancer cell lines and may represent an early event in malignant transformation. nih.gov

| Genetic/Epigenetic Mechanism | Description | Resulting Alteration | Reference |

|---|---|---|---|

| DNA Alkylation | Adds alkyl groups to O6 of guanine and O4 of thymine. | Leads to G:C to A:T transition mutations. | wikipedia.orgnih.gov |

| Gene Mutation | Induces mutations in specific genes, notably the Ras proto-oncogene. | Activation of oncogenic pathways. | tandfonline.comnih.gov |

| Gene Activation | Upregulates the expression of the REV3 gene. | Enhances error-prone DNA synthesis, leading to increased mutagenesis. | wjgnet.com |

| Chromosome Aberrations | Causes single-strand DNA breaks, gene deletions, and translocations. | Genomic instability. | wmich.edu |

| Epigenetic Modification | Induces demethylation of the hTERT promoter. | Potential for malignant transformation through altered gene expression. | nih.gov |

Biochemical and Molecular System Interactions

Reactions with Proteins and Amino Acids

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is known to react with proteins and their constituent amino acids, particularly those containing thiol groups like cysteine. wmich.edu The interaction with cysteine can lead to the formation of several products. One proposed mechanism involves the intermediacy of an S-nitroso derivative of cysteine. researchgate.netingentaconnect.comcdnsciencepub.com This reaction can proceed to yield cystine, with nitrous oxide as a final product. researchgate.netingentaconnect.comcdnsciencepub.com Another significant reaction with cysteine results in a substantial yield of 2-nitramino-4-carboxyl-thiazoline, which arises from a nucleophilic attack on the imino carbon of MNNG. researchgate.netingentaconnect.comcdnsciencepub.com Lesser amounts of cystine, N-methyl-N'-nitro-guanidine, and S-methylcysteine are also formed. researchgate.netingentaconnect.comcdnsciencepub.com The presence of thiols, such as cysteine, enhances the decomposition of MNNG and can lead to the production of diazomethane (B1218177), a methylating agent. wmich.edu

Furthermore, MNNG reacts with the ε-amino groups of lysine (B10760008) residues in proteins, such as serum albumin, to form nitroguanido groups. cdnsciencepub.com This conversion to a nitrohomoarginine derivative results in a notable increase in the protein's extinction coefficient and alters its electrophoretic mobility. cdnsciencepub.com Amino acids like cysteine, glycine, tryptophan, lysine, and arginine have demonstrated strong antimutagenic activity against MNNG in vitro, suggesting they can react with and detoxify the compound. tandfonline.com

| Reactant | Compound | Major Products | Minor Products |

| Amino Acid | MNNG + Cysteine | 2-nitramino-4-carboxyl-thiazoline, Cystine researchgate.netingentaconnect.comcdnsciencepub.com | S-methylcysteine, N-methyl-N′-nitro-guanidine researchgate.netingentaconnect.comcdnsciencepub.com |

| Protein | MNNG + Serum Albumin (Lysine residues) | Nitroguanido derivatives (Nitrohomoarginine) cdnsciencepub.com |

Inhibition of Cellular Macromolecule Synthesis

A primary effect of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) at the cellular level is the potent inhibition of macromolecule synthesis, including DNA, RNA, and proteins. cdnsciencepub.comias.ac.in Studies in various cell types, from Euglena to mammalian cells, have consistently shown this inhibitory action. cdnsciencepub.comias.ac.incdnsciencepub.com In Euglena gracilis, MNNG immediately inhibits both DNA and RNA synthesis, while protein synthesis inhibition follows after a delay of 45–60 minutes. cdnsciencepub.comcdnsciencepub.com This suggests that the initial targets are the processes of transcription and replication.

In mammalian cells, MNNG is a known inhibitor of DNA synthesis. aacrjournals.orgnih.govaacrjournals.org It induces DNA single-strand breaks and triggers unscheduled DNA synthesis (UDS), a hallmark of DNA repair. nih.govjst.go.jp The inhibition of DNA replication can be particularly severe at the step of joining replicons, a process that appears highly sensitive to the DNA damage induced by MNNG. nih.gov The compound's ability to inhibit DNA synthesis is a key aspect of its cytotoxic effects. aacrjournals.org

Protein synthesis is also a direct target. In a cell-free system, MNNG markedly inhibits the incorporation of amino acids into polypeptides. ias.ac.in This inhibition is dependent on the carcinogen's concentration, and evidence suggests that transfer RNA (tRNA) is a primary target, with both aminoacylation and ribosomal transfer functions being affected. ias.ac.in However, some studies indicate that the inhibition of protein synthesis might be a secondary effect following the immediate inhibition of nucleic acid synthesis. cdnsciencepub.com The inhibition of protein synthesis by cycloheximide (B1669411) can, in turn, affect the cellular response to MNNG-induced DNA damage, indicating a complex interplay between these processes. nih.gov

| Macromolecule | Organism/System | Observed Effect |

| DNA & RNA | Euglena gracilis | Immediate inhibition of synthesis. cdnsciencepub.comcdnsciencepub.com |

| Protein | Euglena gracilis | Inhibition after a 45-60 minute delay. cdnsciencepub.comcdnsciencepub.com |

| DNA | Rat Hepatocytes | Inhibition of synthesis (ID50 between 1x10⁻⁵ and 1x10⁻⁴ M). aacrjournals.org |

| DNA | Mouse Cells | Strong inhibition of replication, particularly the joining of replicons. nih.gov |

| Protein | Cell-free system | Marked inhibition of amino acid incorporation; tRNA identified as a primary target. ias.ac.in |

Modulation of Enzymatic Activities

Nitroguanidines, as a class of compounds, are recognized for their ability to modulate the activity of specific enzymes, most notably the isoforms of Nitric Oxide Synthase (NOS). oalib.comscirp.org The NOS family of enzymes, which includes neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), catalyzes the production of nitric oxide (NO) from L-arginine. scirp.org Selective inhibition of these isoforms is a significant therapeutic goal for various pathologies associated with NO dysregulation. scirp.orgacs.org

A series of Nω-nitro-Nω'-substituted guanidines have been synthesized and tested as inhibitors of human NOS isoforms. oalib.comscirp.org Several of these compounds have demonstrated excellent inhibitory activity and good selectivity, particularly for nNOS. oalib.comscirp.orgacs.org For instance, (4S)-N-(4-amino-5-[aminoethyl]aminopentyl)-N'-nitroguanidine was identified as a potent nNOS inhibitor with a Ki of 120 nM and showed high selectivity over eNOS (>2500-fold) and iNOS (320-fold). acs.org The development of such selective inhibitors is crucial, as non-selective inhibition can lead to undesirable side effects due to the diverse physiological roles of NO produced by different NOS isoforms. scirp.orgacs.org The inhibitory potential of nitroguanidines against NOS highlights a key mechanism through which these compounds can exert biological effects. oalib.comscirp.org

| Compound Class | Target Enzyme | Effect |

| Nω-nitro-Nω'-substituted guanidines | Nitric Oxide Synthase (NOS) isoforms (nNOS, iNOS, eNOS) | Potent and selective inhibition, particularly of nNOS. oalib.comscirp.orgacs.org |

Influence on Cellular Metabolism and Microbiota in Experimental Models

In experimental rat models, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to significantly influence both host cellular metabolism and the composition of the gut microbiota, particularly in the context of gastric carcinogenesis. frontiersin.orgnih.govoncotarget.com

Administration of MNNG induces a state of gut microbial dysbiosis. frontiersin.orgnih.gov Studies have revealed significant changes in the gut microbiome during the progression from chronic gastritis to gastric cancer in MNNG-induced rat models. frontiersin.orgnih.gov These changes include alterations in bacterial species richness and diversity. nih.gov At the phylum level, shifts in the relative abundance of Firmicutes, Bacteroidetes, Proteobacteria, and Actinobacteria have been observed. frontiersin.orgnih.gov For example, one study noted a significant increase in Lactobacillus and Bifidobacterium in the model group. frontiersin.org Co-exposure to MNNG and low-dose arsenic was found to exacerbate interference with intestinal microflora, affecting genera such as Dyella and Oscillibacter. nih.gov

These changes in the microbiota are closely associated with alterations in the host's metabolic phenotype. frontiersin.orgoncotarget.com Metabolomic analysis of rats treated with MNNG has identified significant perturbations in multiple metabolic pathways. oncotarget.com During gastric carcinogenesis, disordered glycolysis (the "Warburg effect") becomes prominent. oncotarget.com Furthermore, significant alterations in amino acid metabolism, including the glycine, serine, and threonine metabolism pathway, have been identified. oncotarget.comnih.gov The interplay between gut microbiota dysbiosis and altered host metabolism is thought to contribute to the chronic inflammation and cellular damage that drive the pathological processes induced by MNNG. frontiersin.org

| Area of Influence | Experimental Model | Key Findings |

| Gut Microbiota | MNNG-induced rat model of gastric carcinogenesis | Significant dysbiosis; altered species richness and diversity; changes in phyla like Firmicutes, Bacteroidetes, and Proteobacteria. frontiersin.orgnih.gov |

| Cellular Metabolism | MNNG-induced rat model of gastric carcinogenesis | Disordered glycolysis; altered amino acid metabolism (glycine, serine, threonine pathways). oncotarget.com |

| Combined Effects | MNNG and arsenic co-exposure in rats | Exacerbated damage to gastric tissue, interference with intestinal microflora (e.g., Dyella, Oscillibacter) and metabolic pathways (e.g., arginine biosynthesis, purine (B94841) metabolism). nih.gov |

Analytical and Characterization Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-nitro-N-nitrosoguanidine. Techniques such as Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

In the context of related nitroso compounds, UV spectroscopy is a valuable tool. For instance, the decomposition of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various buffers has been monitored by observing changes in the UV spectrum. The disappearance of the characteristic absorption peak for MNNG indicates its degradation, a process that is pH-dependent.

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of the compound. Electron ionization mass spectrometry of a related compound, N-methyl-N'-nitro-N-nitrosoguanidine, reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern gives further clues about the lability of the nitroso and nitro groups.

Chromatographic Separations for Isolation, Identification, and Purity Assessment

Chromatography is the cornerstone for the isolation, identification, and assessment of the purity of N-nitro-N-nitrosoguanidine. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

Researchers have developed HPLC methods to separate and quantify related nitrosoguanidine (B1196799) compounds from various matrices. For example, a reversed-phase HPLC method can be used to separate N-methyl-N'-nitro-N-nitrosoguanidine from its degradation products. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. A typical HPLC system for analyzing such compounds might employ a C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. UV detection is commonly used, monitoring the effluent at a wavelength where the compound exhibits maximum absorbance.

The purity of a sample of N-nitro-N-nitrosoguanidine can be determined by HPLC by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. This is essential for ensuring the reliability of data obtained in subsequent experiments.

Quantitative Determination Methods in Research Matrices

Accurate quantification of N-nitro-N-nitrosoguanidine in research samples is essential for understanding its chemical behavior and biological effects. HPLC with UV detection is a widely used method for this purpose.

To perform quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of the compound into the HPLC system. The peak area of the analyte is then plotted against its concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. The stability of N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, has been studied quantitatively using HPLC, showing its degradation over time in aqueous solutions.

Table 1: HPLC Method Parameters for a Related Compound (MNNG)

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Buffered Methanol/Acetonitrile |

| Detector | UV |

| Wavelength | 274 nm (example) |

| Flow Rate | 1.0 mL/min (typical) |

Bioanalytical Approaches for Metabolite Detection in Experimental Systems

Studying the metabolism of N-nitro-N-nitrosoguanidine is crucial for understanding its mechanism of action in biological systems. Bioanalytical methods are employed to detect and quantify its metabolites in experimental setups, such as cell cultures or animal models.

The metabolism of carcinogenic N-nitroso compounds, a class that includes N-nitro-N-nitrosoguanidine, has been a subject of intense research. These compounds can be metabolically activated to form reactive species that can interact with cellular macromolecules like DNA. One of the key metabolic pathways for N-nitroso compounds is enzymatic denitrosation, which can be carried out by cytochrome P450 enzymes.

Detecting the metabolites of N-nitro-N-nitrosoguanidine often involves the use of sophisticated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of metabolites even at very low concentrations. For example, LC-MS could be used to detect the formation of denitrosated or hydroxylated metabolites of N-nitro-N-nitrosoguanidine in liver microsome preparations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and reactivity of N-nitro-N-nitrosoguanidine. indexcopernicus.com These computational methods can predict a variety of molecular properties, including bond lengths, bond angles, and the distribution of electrons within the molecule. science.govresearchgate.net

The reactivity of a molecule is governed by its electronic properties. Theoretical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density isosurface helps to identify the sites most susceptible to electrophilic or nucleophilic attack, thereby predicting the molecule's reactive behavior. indexcopernicus.com

Table 1: Molecular Properties Investigated via Quantum Chemical Calculations

| Property | Description | Relevance |

|---|---|---|

| Geometric Parameters | Includes bond lengths, bond angles, and dihedral angles. | Defines the 3D structure and conformation of the molecule. science.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MESP) | Represents the electrostatic potential on the surface of the molecule. | Helps predict reactive sites for electrophilic and nucleophilic attack. indexcopernicus.comcambridge.org |

| Electron Density Distribution | Describes the probability of finding an electron in a particular region of the molecule. | Provides insight into chemical bonding and charge distribution. indexcopernicus.com |

Thermochemical Properties and Energetics

The thermochemical properties of N-nitro-N-nitrosoguanidine, such as its stability and the energy released upon decomposition, are of significant interest. Experimental data shows that the compound is a yellow crystalline solid with a melting point of approximately 118 °C (244 °F), at which point it decomposes. wikipedia.orgnih.gov It is known to be sensitive to light and can decompose during prolonged storage, especially when not kept frozen. nih.gov

Table 2: Physical and Thermochemical Properties of Guanidine (B92328), N-nitro-N-nitroso-

| Property | Value/Description | Source |

|---|---|---|

| Appearance | Yellow crystalline powder | nih.gov |

| Molecular Formula | C2H5N5O3 | wikipedia.org |

| Molar Mass | 147.09 g/mol | wikipedia.org |

| Melting Point | 118 °C (244 °F) with decomposition | wikipedia.orgnih.gov |

| Stability | Decomposes above 100 °C (212 °F); sensitive to light. | nih.gov |

| Solubility | Reacts with water; hydrolysis is slow. | wikipedia.org |

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. marquette.edunih.gov For potent carcinogens like N-nitroso compounds, SAR models are crucial for understanding the structural features that confer their hazardous properties and for assessing the risk of untested chemicals. science.govresearchgate.net

The fundamental principle of SAR is that the structure of a molecule is directly related to its activity. marquette.edu For N-nitroso compounds, SAR studies focus on identifying "structural alerts"—specific molecular fragments or properties—that are associated with carcinogenicity. science.govresearchgate.net These models can help discriminate between highly carcinogenic and relatively benign nitroso compounds. researchgate.net Factors such as steric hindrance near the reactive site and the electronic properties of the molecule can significantly influence its carcinogenic potential. researchgate.net

Regulatory agencies have utilized SAR-based approaches to evaluate chemical safety and prioritize substances for further testing. amazonaws.comoup.com For instance, SAR analysis has been used to rank the carcinogenic concern of various nitrogen-containing compounds found in the environment. amazonaws.com While a specific QSAR model for MNNG is not detailed, it belongs to a chemical class for which these predictive models are actively developed and applied to protect human health by avoiding costly and time-consuming animal testing. researchgate.netoup.com

Table 4: Principles of SAR/QSAR Modeling for N-Nitroso Compounds

| Component | Description | Application |

|---|---|---|

| Molecular Descriptors | Numerical values that quantify different aspects of a molecule's structure (e.g., size, shape, electronic properties). | Used as input variables to build the mathematical model. |

| Biological Endpoint | A quantitative measure of the biological effect, such as carcinogenic potency (e.g., TD50). | The dependent variable that the model aims to predict. |

| Statistical Model | An equation (e.g., multiple linear regression) that correlates the descriptors with the biological endpoint. | Creates a predictive relationship between structure and activity. researchgate.net |

| Applicability Domain | The chemical space for which the model is considered reliable. | Ensures predictions are made only for compounds similar to those used to train the model. marquette.edu |

Environmental Research Perspectives

Environmental Formation Pathways from Precursors (e.g., nitrites, amines, amides)

Guanidine (B92328), N-nitro-N-nitroso-, as an N-nitroso compound, can be formed in the environment through the reaction of precursor compounds with nitrosating agents. The primary precursors are guanidine derivatives containing amine or amide functionalities, which can react with nitrites under specific conditions.

The general mechanism for the formation of N-nitroso compounds involves the reaction of a secondary amine or amide with a nitrosating agent, most commonly nitrous acid (HNO₂), which is formed from nitrites (NO₂⁻) in acidic conditions. While specific studies on the environmental formation of Guanidine, N-nitro-N-nitroso- are limited, the established chemistry of N-nitrosation provides a clear pathway for its potential formation.

Key factors influencing the environmental formation of Guanidine, N-nitro-N-nitroso- include:

Presence of Precursors: The availability of guanidine or N-nitroguanidine in the environment is a prerequisite. These compounds can originate from industrial activities or the degradation of other nitrogenous compounds.

Nitrite Concentration: Nitrites are common in the environment, arising from the nitrification and denitrification processes in the nitrogen cycle, as well as from agricultural runoff and wastewater discharges.

pH: The rate of N-nitrosation is highly pH-dependent. The reaction is typically favored in acidic conditions where nitrous acid is readily formed.

Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature.

Catalysts and Inhibitors: Certain substances can catalyze or inhibit the nitrosation reaction. For example, thiocyanate (B1210189) and halide ions can accelerate the process, while ascorbic acid (Vitamin C) and other antioxidants can inhibit it.

In a study on the degradation of nitroguanidine (B56551) in soil, trace concentrations of nitrosoguanidine (B1196799) were detected, suggesting that the transformation of nitroguanidine can be a source of N-nitroso-guanidine compounds in the environment.

Environmental Fate and Degradation Processes in Various Media

The persistence and transformation of Guanidine, N-nitro-N-nitroso- in the environment are governed by several degradation processes, including hydrolysis, photolysis, and biodegradation. Data for the closely related compound MNNG provides significant insight into these processes.

Hydrolysis: Hydrolysis is a key degradation pathway for N-nitroso compounds in aqueous environments. The stability of these compounds is pH-dependent. For MNNG, the hydrolysis half-life has been reported to be approximately 170 hours at a pH of 7.0 and a temperature of 37°C. nih.gov In acidic conditions, MNNG slowly releases nitrous acid to form N-methyl-N'-nitroguanidine. nih.gov

Photolysis: Photolysis, or degradation by sunlight, is another important environmental fate process. MNNG is sensitive to light and absorbs light at wavelengths greater than 290 nm, which is within the spectrum of sunlight that reaches the Earth's surface. nih.gov This suggests that Guanidine, N-nitro-N-nitroso- may also be susceptible to direct photolysis in sunlit surface waters and on soil surfaces. Studies on the photolysis of the related compound nitroguanidine have shown that nitrosoguanidine can be formed as a transient intermediate. dtic.mil

Biodegradation: Information on the biodegradation of Guanidine, N-nitro-N-nitroso- is scarce. However, studies on the biodegradation of nitroguanidine indicate that under certain conditions, microbial degradation can occur. In soil column studies, nitroguanidine was found to be biodegradable, primarily forming ammonia, with only trace amounts of nitrosoguanidine detected. nih.gov This suggests that while biodegradation of the parent compound occurs, the nitrosated form may be more resistant to microbial attack or may only appear as a transient intermediate.

The following table summarizes the environmental fate of the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

| Environmental Process | Medium | Findings for MNNG | Citation |

| Hydrolysis | Water | Half-life of ~170 hours at pH 7 and 37°C. | nih.gov |

| Photolysis | Water/Soil Surface | Susceptible to direct photolysis by sunlight (absorbs at λ > 290 nm). | nih.gov |

| Biodegradation | Soil/Water | Data not available for MNNG. Studies on nitroguanidine show biodegradation with trace nitrosoguanidine formation. | nih.gov |

Bioconcentration and Environmental Transport Dynamics

The potential for a chemical to accumulate in living organisms and its mobility in the environment are critical aspects of its environmental risk profile.

Bioconcentration: Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The Bioconcentration Factor (BCF) is a measure of this potential. For MNNG, an estimated BCF of 3 has been calculated. nih.gov This low BCF value suggests that the potential for bioconcentration of MNNG in aquatic organisms is low. Given the structural similarity, it is anticipated that Guanidine, N-nitro-N-nitroso- would also have a low potential for bioconcentration.

Environmental Transport: The transport of a chemical in the environment is influenced by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value indicates that the chemical is not strongly adsorbed to soil and is likely to be mobile, potentially leaching into groundwater. For MNNG, an estimated Koc value of 70 suggests high mobility in soil. nih.gov

Based on this information, it is expected that Guanidine, N-nitro-N-nitroso- would also be relatively mobile in soil and have a low potential for adsorption to suspended solids and sediment in water. Volatilization from water or soil surfaces is not expected to be a significant fate process for MNNG due to its low vapor pressure and Henry's Law constant, and the same is likely true for Guanidine, N-nitro-N-nitroso-. nih.gov

The following table provides key environmental transport parameters for the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

| Parameter | Value (for MNNG) | Implication | Citation |

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioconcentration in aquatic organisms. | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 70 (estimated) | High mobility in soil. | nih.gov |

Derivatives and Analogues: Structure Function Relationships in Research

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) as a Prototypical Research Compound

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a well-characterized alkylating agent that has served as a cornerstone for mechanistic studies in chemical biology and toxicology. Its utility as a research tool stems from its potent mutagenic and carcinogenic properties, which have been extensively documented in a variety of experimental systems.

Comprehensive Mechanistic Studies of MNNG

MNNG's mechanism of action primarily involves the transfer of a methyl group to nucleophilic sites on biological macromolecules, most notably DNA. wikipedia.org This process, known as alkylation, can lead to mutations and cell death if not properly repaired. Under aqueous conditions, MNNG is known to generate diazomethane (B1218177), a powerful methylating agent. wikipedia.org

The primary targets of MNNG-induced alkylation on DNA are the oxygen and nitrogen atoms of the nucleotide bases. Of particular significance is the methylation of the O6 position of guanine (B1146940), which forms O6-methylguanine. wikipedia.org This specific DNA adduct is highly miscoding, often pairing with thymine (B56734) instead of cytosine during DNA replication. This leads to a characteristic G:C to A:T transition mutation, a hallmark of MNNG-induced mutagenesis. Another significant, though less frequent, lesion is the methylation of the O4 position of thymine. wikipedia.org These alkylation events cause distortions in the DNA double helix that, if not corrected by cellular DNA repair mechanisms, can become fixed as permanent mutations.

Beyond its effects on DNA, MNNG has also been shown to interact with proteins, although this aspect of its mechanism is less thoroughly characterized than its DNA-damaging properties. A 1982 review highlighted the interaction of MNNG with both DNA and proteins as key to its genotoxic effects. nih.gov

Applications of MNNG in Experimental Carcinogenesis and Mutagenesis

The potent biological activity of MNNG has made it an invaluable tool for inducing cancer in animal models, thereby facilitating the study of tumor development and progression. Research has demonstrated that MNNG is a potent carcinogen in various animal models. nih.gov Its application in carcinogenesis studies has provided critical insights into the molecular basis of cancer.

MNNG is widely employed in mutagenesis assays to investigate the mechanisms of DNA mutation and repair. Its ability to induce specific types of mutations, primarily G:C to A:T transitions, allows researchers to study the fidelity of DNA replication and the efficiency of DNA repair pathways. wikipedia.org The compound has been used to induce mutations in a wide range of organisms, from bacteria and yeast to cultured mammalian cells, contributing significantly to our understanding of genetic toxicology. nih.govdavidmoore.org.uk

Other Substituted Guanidine (B92328), N-nitro-N-nitroso- Compounds in Mechanistic Probes (e.g., N-(2-bromoethyl)-, N-heptyl- derivatives)

To further elucidate the structure-activity relationships of N-nitro-N-nitrosoguanidine compounds, researchers have synthesized and studied various analogues with different alkyl substituents. These studies aim to understand how the nature of the alkyl group influences the compound's reactivity, mutagenicity, and carcinogenicity.

A comprehensive 1982 review on the genetic effects of MNNG also encompassed data on its homologs, indicating that variations in the alkyl group can modulate the biological activity of these compounds. nih.gov For instance, the size and chemical properties of the alkyl group can affect the efficiency of DNA alkylation and the spectrum of DNA adducts formed. While specific mechanistic details for N-(2-bromoethyl)- and N-heptyl- derivatives are not as extensively documented in readily available literature as for MNNG, the general principles of N-alkyl-N'-nitro-N-nitrosoguanidine action suggest that these compounds would also function as alkylating agents. The bromoethyl derivative introduces a reactive haloalkyl group, which could potentially lead to more complex DNA damage, including cross-linking, in addition to simple alkylation. The heptyl derivative, with its longer alkyl chain, might exhibit different properties related to its increased lipophilicity, potentially influencing its cellular uptake and distribution.

Research Gaps, Challenges, and Future Directions

Unresolved Questions in Reaction Mechanisms

While the fundamental mechanism of MNNG as a DNA alkylating agent is understood, several questions regarding its reaction pathways and biological interactions remain unresolved. MNNG's biological activity stems from its ability to add alkyl groups to DNA bases, primarily at the O6 position of guanine (B1146940) and the O4 of thymine (B56734), leading to transition mutations. wikipedia.org The decomposition of MNNG is pH-dependent, producing diazomethane (B1218177) in basic solutions and nitrous acid under acidic conditions. wikipedia.org Despite this knowledge, the finer details of its reactivity present ongoing challenges.

A primary area of uncertainty lies in the precise factors that govern its target specificity. The distribution of MNNG-induced mutations in DNA is strikingly non-random, yet a complete understanding of why certain DNA sequences are more susceptible to alkylation remains elusive. wikipedia.org The interaction is not solely with DNA; MNNG is known to react with proteins and other cellular nucleophiles, but the full scope and functional consequences of these interactions are not fully characterized. epa.gov

Furthermore, recent studies suggest that MNNG's carcinogenic properties may extend beyond direct DNA alkylation. Research has demonstrated that MNNG can act as a specific activator of the oncogenic Ras signaling pathway, a finding that complicates the traditional view of its mechanism. nih.gov This raises critical questions about its potential roles in modulating cellular signaling pathways and whether these effects are independent of or synergistic with its DNA-damaging activity. The intricate interplay between MNNG-induced DNA lesions and the multiple DNA repair pathways that respond to them—such as mismatch repair (MMR) and nucleotide excision repair—is another active area of research. nih.govnih.gov The specific triggers that determine which repair pathway is activated and the detailed molecular steps, such as the MSH2-dependent degradation of the p21 protein, are complex processes that are still being unraveled. nih.gov

Novel Applications in Chemical Biology and Materials Science

The predominant application of Guanidine (B92328), N-nitro-N-nitroso- in chemical biology is its use as a tool to investigate the mechanisms of DNA damage and repair. nih.govpnas.org By inducing specific types of DNA lesions, it allows researchers to dissect cellular responses to genotoxic stress, study the functionality of DNA repair proteins, and explore the pathways leading to mutagenesis and carcinogenesis. nih.govnih.gov It is also widely used to establish animal models for cancer research, particularly for gastrointestinal cancers. nih.gov In organic synthesis, it serves as a laboratory-scale precursor for the generation of diazomethane. wikipedia.org

Beyond these established roles, the exploration of novel applications remains a significant research gap, particularly in the field of materials science. Currently, there is a notable absence of research literature describing the use of Guanidine, N-nitro-N-nitroso- or its derivatives in the development of new materials, polymers, or in the field of nanotechnology. Its reactive nature, which makes it a potent biological agent, may also present opportunities for its use as a chemical intermediate or modifying agent in materials synthesis, though this potential is entirely unexplored.

In chemical biology, future directions could involve the development of MNNG-based chemical probes to identify and characterize novel proteins involved in DNA repair and damage signaling. By modifying the MNNG structure with reporter tags, it might be possible to trace its interactions within the cell more precisely, potentially uncovering new targets and mechanisms of action.

Advanced Methodological Development for In-depth Studies

The study of Guanidine, N-nitro-N-nitroso- and its effects, particularly the formation of DNA adducts, necessitates highly sensitive and specific analytical techniques. The extremely low levels of adducts found in biological systems—often in the range of one adduct per 108 to 1010 nucleotides—present a significant analytical challenge. nih.gov Continuous development of advanced methodologies is crucial for gaining deeper insights.

Historically, the 32P-postlabeling assay was a pivotal method for screening DNA adducts due to its high sensitivity. nih.gov However, this technique is not quantitative, provides no structural information to confirm the adduct's identity, and can be difficult to interpret. nih.govberkeley.edu

Currently, methodologies based on mass spectrometry (MS) are considered the gold standard for DNA adduct analysis, offering both quantification and structural confirmation. chemrxiv.org Techniques such as ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) are at the forefront of untargeted "DNA adductomics," which aims to provide a global snapshot of all DNA modifications. chemrxiv.orgchemrxiv.org These advanced MS methods employ various scanning techniques, such as data-independent acquisition (DIA) and targeted MS3 scanning, to enhance the detection and confident identification of adducts. nih.gov

Other specialized methods include the SOS chromotest , a bacterial reporter gene assay used to monitor the mutagenic activity of MNNG as it decomposes over time. nih.gov Furthermore, quantum chemistry calculations are emerging as a powerful in-silico tool to investigate the decomposition pathways of guanidinium-based compounds and to model their reactivity, providing a theoretical framework to complement experimental studies. jes.or.jp

| Methodology | Primary Application | Advantages | Limitations | Reference |

|---|---|---|---|---|

| UHPLC-HRMS | Detection, identification, and quantification of DNA adducts | High sensitivity and specificity; provides structural information; suitable for untargeted adductomics | Requires sophisticated instrumentation; method development is ongoing to improve sensitivity | chemrxiv.orgchemrxiv.org |

| 32P-Postlabeling | Screening for unknown DNA adducts | Very high sensitivity for certain adducts | Not quantitative; labor-intensive; lacks structural confirmation; potential for artifacts | nih.govberkeley.edu |

| SOS Chromotest | Studying mutagenic activity and its kinetics | Relatively simple and rapid bioassay | Indirect measure of DNA damage; results in a model organism (bacteria) | nih.gov |

| Quantum Chemistry | Modeling reaction pathways and decomposition | Provides mechanistic insights at the molecular level; predictive capability | Computationally intensive; requires experimental validation | jes.or.jp |

Predictive Models for Environmental Behavior and Biological Activity

Developing predictive models for the biological activity and environmental fate of Guanidine, N-nitro-N-nitroso- is a critical future direction, aligning with the broader push in toxicology to reduce reliance on animal testing. nih.gov

For biological activity, Quantitative Structure-Activity Relationship (QSAR) models are a key focus. These computational models aim to predict the carcinogenicity and toxicity of compounds based on their chemical structure. nih.gov For N-nitrosamines, QSAR approaches are being developed to predict carcinogenic potency (logTD50) using a combination of quantum mechanical and classical descriptors. nih.gov Such models could enable rapid screening of related compounds and help prioritize substances for further toxicological testing. The integration of machine learning and artificial intelligence is set to revolutionize predictive toxicology, allowing for the analysis of large, complex datasets to identify patterns and forecast adverse outcomes with greater accuracy. mdpi.com

Modeling the environmental behavior of this compound is an area with significant research gaps. While safety data indicates that MNNG is toxic to aquatic life with long-lasting effects, detailed models of its environmental fate are lacking. Research on related compounds like nitroguanidine (B56551) provides a starting point, suggesting that key processes to model would include photochemical transformation in water and potential for biotransformation by soil microorganisms. dtic.mil Future work should focus on developing models that can predict the persistence, transport, and degradation of Guanidine, N-nitro-N-nitroso- in various environmental compartments, which is essential for comprehensive risk assessment.

| Model Type | Objective | Current Status / Approach | Future Direction | Reference |

|---|---|---|---|---|

| QSAR Models | Predict biological activity (e.g., carcinogenicity, toxicity) from chemical structure | Models are in development for the broader class of N-nitrosamines, using quantum and 3D descriptors | Refine models specifically for N-nitrosoguanidines; incorporate more diverse biological endpoints | nih.gov |

| Machine Learning | Predict toxicological outcomes from large-scale biological and chemical data | Emerging as a transformative tool in general toxicology | Develop specific models for MNNG by integrating omics data, chemical properties, and known toxicological data | mdpi.com |

| Environmental Fate Models | Predict persistence, degradation, and transport in the environment | Largely undeveloped for this specific compound; studies on related compounds (nitroguanidine) exist | Develop models for photochemical and biological degradation pathways in soil and water systems | dtic.mil |

| Mechanistic Models | Simulate the molecular events of mutagenesis | Conceptual three-step models for alkylation mutagenesis have been proposed | Incorporate signaling pathway interactions (e.g., Ras activation) into more comprehensive systems biology models | nih.govnih.gov |

Q & A

Q. What experimental strategies are recommended to synthesize Guanidine, N-nitro-N-nitroso- derivatives while minimizing carcinogenic by-products?

To mitigate the formation of carcinogenic N-nitroso compounds during synthesis, use nitrosation-blocking agents such as ascorbic acid. Ascorbic acid acts as a competitive reductant, scavenging nitrosating agents (e.g., nitrous acid) and reducing the pH-dependent nitrosation kinetics . Optimize reaction conditions by maintaining acidic pH (≤3) to favor nitrosation while incorporating molar excesses of ascorbic acid (1:2 molar ratio relative to the amine precursor). Monitor reaction progress using HPLC or LC-MS to detect intermediates like nitrosoguanidine derivatives .

Q. What analytical methods are validated for detecting trace levels of Guanidine, N-nitro-N-nitroso- compounds in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for quantifying trace N-nitroso compounds. For food or biological matrices, employ a cleanup step using solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 and ion-exchange resins). Gas chromatography-thermal energy analysis (GC-TEA) is also effective for volatile derivatives, achieving detection limits of 0.1–1.0 µg/kg . Validate methods using isotopically labeled internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects .

Q. How do pH and temperature influence the stability of Guanidine, N-nitro-N-nitroso- in aqueous solutions?

N-nitroso compounds degrade under alkaline conditions (pH >8) via hydrolysis, releasing nitric oxide. At neutral pH, stability is maximized, with degradation half-lives exceeding 24 hours at 25°C. Elevated temperatures (>40°C) accelerate decomposition; refrigerated storage (4°C) is recommended for long-term stability. Use buffered solutions (e.g., phosphate buffer, pH 7.0) to maintain integrity during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitrosation rates of Guanidine derivatives under varying experimental conditions?

Contradictions often arise from differences in amine basicity, nitrosating agent concentration, and pH. For example, weakly basic amines (pKa <5) undergo faster nitrosation under acidic conditions, while strongly basic amines require higher nitrosating agent concentrations. Use kinetic modeling (e.g., second-order rate equations) to normalize reaction rates across studies. Validate models using stopped-flow spectrophotometry to measure real-time nitrosation kinetics .

Q. What mechanistic insights explain the role of cellular thiols in enhancing the methylation of DNA by Guanidine, N-nitro-N-nitroso- derivatives?

Thiols (e.g., glutathione) catalyze the decomposition of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), releasing methyl diazonium ions that alkylate DNA. The 6-oxygen atom of guanine is a primary target, forming O⁶-methylguanine (7% of total methylation products), a mutagenic adduct. Cellular thiol concentrations directly correlate with methylation efficiency: rodent embryo cells (high glutathione) exhibit 3× higher methylation than L-cells (low glutathione). Use thiol-depleting agents (e.g., buthionine sulfoximine) to modulate methylation levels in vitro .

Q. How do in vitro and in vivo formation pathways of Guanidine, N-nitro-N-nitroso- compounds differ, and what implications does this have for toxicity studies?

In vitro, nitrosation is driven by exogenous nitrite under acidic conditions, while in vivo, nitrosation occurs in the stomach or via microbial metabolism in the gut. In vivo models require co-administration of nitrite and amine precursors, but endogenous antioxidants (e.g., ascorbate in gastric fluid) can inhibit formation. To mimic in vivo conditions, use simulated gastric fluid (pH 1.2–3.0) with physiological nitrite concentrations (0.1–1.0 mM) and measure N-nitroso compound yields using isotope dilution assays .

Q. What methodologies are recommended to assess the carcinogenic potential of Guanidine, N-nitro-N-nitroso- derivatives in preclinical models?

Use transgenic rodent models (e.g., Tg.rasH2 mice) to evaluate tumorigenicity via short-term bioassays (6 months). Dose compounds orally at levels equivalent to human exposure (e.g., 1–10 mg/kg/day). Analyze DNA adducts in target organs (liver, stomach) using ³²P-postlabeling or mass spectrometry. Compare results with positive controls (e.g., MNNG) and validate using histopathology .

Methodological Considerations Table

Key Safety and Compliance Notes

- Handling : Use PPE (gloves, respirators) in fume hoods; avoid skin contact due to carcinogenicity (GHS Category 2) .

- Regulatory Compliance : Follow FDA guidelines for nitrosamine limits in pharmaceuticals (≤0.03 ppm daily intake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.